molecular formula C18H20ClN3O3 B2679840 (5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379953-51-0

(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2679840
CAS RN: 2379953-51-0
M. Wt: 361.83
InChI Key: DIKPVMXWZNMQFS-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. The compound is also known as JNJ-40411813 and belongs to the class of piperidine derivatives.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves the inhibition of the dopamine transporter, serotonin transporter, and norepinephrine transporter. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone are still being studied. However, it has been shown to have effects on various neurotransmitter systems, which can have implications for mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments include its potential as a candidate for drug development and its activity against multiple targets. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several potential future directions for the study of (5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of drugs based on its structure for the treatment of psychiatric and neurological disorders.
3. Exploration of its potential as a tool for studying neurotransmitter systems.
4. Investigation of its potential for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of (5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 4-(pyrimidin-2-yloxymethyl)piperidine in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been studied extensively for its potential applications in drug development. The compound has been shown to have activity against various targets such as the dopamine transporter, serotonin transporter, and norepinephrine transporter. This makes it a potential candidate for the development of drugs for the treatment of various psychiatric and neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-24-16-4-3-14(19)11-15(16)17(23)22-9-5-13(6-10-22)12-25-18-20-7-2-8-21-18/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPVMXWZNMQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine

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